3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound featuring a brominated pyridine ring, a thiazolo-pyridine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolo[4,5-c]pyridine Moiety: This can be achieved by cyclization reactions involving appropriate thioamide and halopyridine precursors under acidic or basic conditions.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via reductive amination or other cyclization methods involving suitable amine and aldehyde or ketone precursors.
Coupling Reactions: The final step involves coupling the thiazolo[4,5-c]pyridine and pyrrolidine intermediates with the brominated pyridine ring. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism by which 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]benzene
- 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]thiophene
Uniqueness
Compared to similar compounds, 3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine stands out due to its specific combination of functional groups and ring systems. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13BrN4OS |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C15H13BrN4OS/c16-11-7-17-4-1-13(11)21-10-3-6-20(9-10)15-19-12-8-18-5-2-14(12)22-15/h1-2,4-5,7-8,10H,3,6,9H2 |
InChI Key |
CHZBSFKNVACVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.